

Methyl 4-hydroxyquinoline-8-carboxylate: A Versatile Chemical Probe for Cellular Investigations

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Compound of Interest

Compound Name: *Methyl 4-hydroxyquinoline-8-carboxylate*

Cat. No.: *B1365160*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Quinoline

The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. **Methyl 4-hydroxyquinoline-8-carboxylate**, a specific derivative of this class, presents a unique combination of functional groups that suggest its utility as a versatile chemical probe. Its structure, featuring a 4-hydroxy group and an 8-methyl carboxylate moiety on the quinoline core, provides potential sites for metal ion chelation and interaction with biological macromolecules[3]. This document provides a comprehensive guide to the potential applications of **Methyl 4-hydroxyquinoline-8-carboxylate** as a chemical probe, with detailed protocols for its use in metal ion detection and enzyme inhibition assays.

Physicochemical Properties and Probe Design Rationale

Methyl 4-hydroxyquinoline-8-carboxylate (C₁₁H₉NO₃, Molar Mass: 203.19 g/mol)

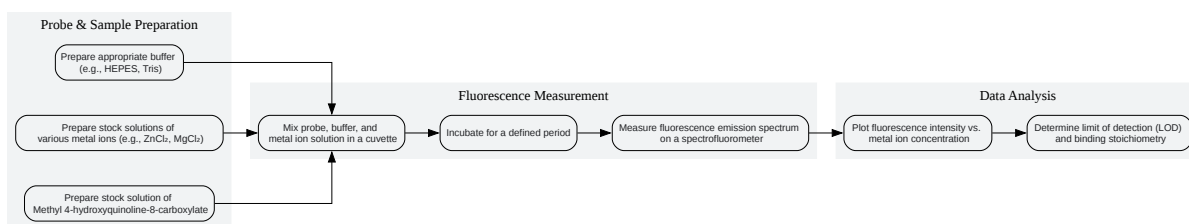
possesses key structural features that underpin its potential as a chemical probe[3]. The 4-hydroxyquinoline core is known to exhibit fluorescence, a property that can be modulated by its local environment and interactions with other molecules, making it a candidate for a fluorescent probe[1][4]. The nitrogen atom in the quinoline ring and the adjacent hydroxyl group can act as a bidentate chelation site for metal ions. This chelation event often leads to an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), which forms the basis for its application as a metal ion sensor[4][5]. Furthermore, the ability to chelate metal ions suggests its potential as an inhibitor of metalloenzymes, where the probe could compete with the natural substrate or disrupt the catalytic activity by binding to the essential metal cofactor[6][7].

Property	Description	Source
Chemical Formula	C ₁₁ H ₉ NO ₃	[3]
Molar Mass	203.19 g/mol	[3]
Key Functional Groups	4-hydroxyl, 8-methyl carboxylate, quinoline nitrogen	[3]
Potential Applications	Fluorescent metal ion probe, Metalloenzyme inhibitor	[5][6][8]

Application I: Fluorescent Probe for Divalent Metal Ion Detection

The 4-hydroxyquinoline scaffold, analogous to the well-studied 8-hydroxyquinoline, is a promising platform for the development of fluorescent metal ion sensors[9][10][11]. The formation of a rigid chelate complex with a metal ion restricts intramolecular rotation and vibrations, leading to a significant increase in fluorescence quantum yield[5]. This section provides a protocol for evaluating and utilizing **Methyl 4-hydroxyquinoline-8-carboxylate** as a fluorescent probe for divalent metal ions such as Zn²⁺ and Mg²⁺, which are crucial second messengers in numerous biological processes[9][11].

Workflow for Metal Ion Detection



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Caption: Experimental workflow for metal ion detection using **Methyl 4-hydroxyquinoline-8-carboxylate**.

Detailed Protocol: Metal Ion Titration

Materials:

- **Methyl 4-hydroxyquinoline-8-carboxylate**
- Dimethyl sulfoxide (DMSO) or ethanol (spectroscopic grade)
- HEPES buffer (or other suitable biological buffer)
- Stock solutions of various metal salts (e.g., ZnCl₂, MgCl₂, CaCl₂, FeCl₂, CuCl₂)
- Spectrofluorometer
- Quartz cuvettes

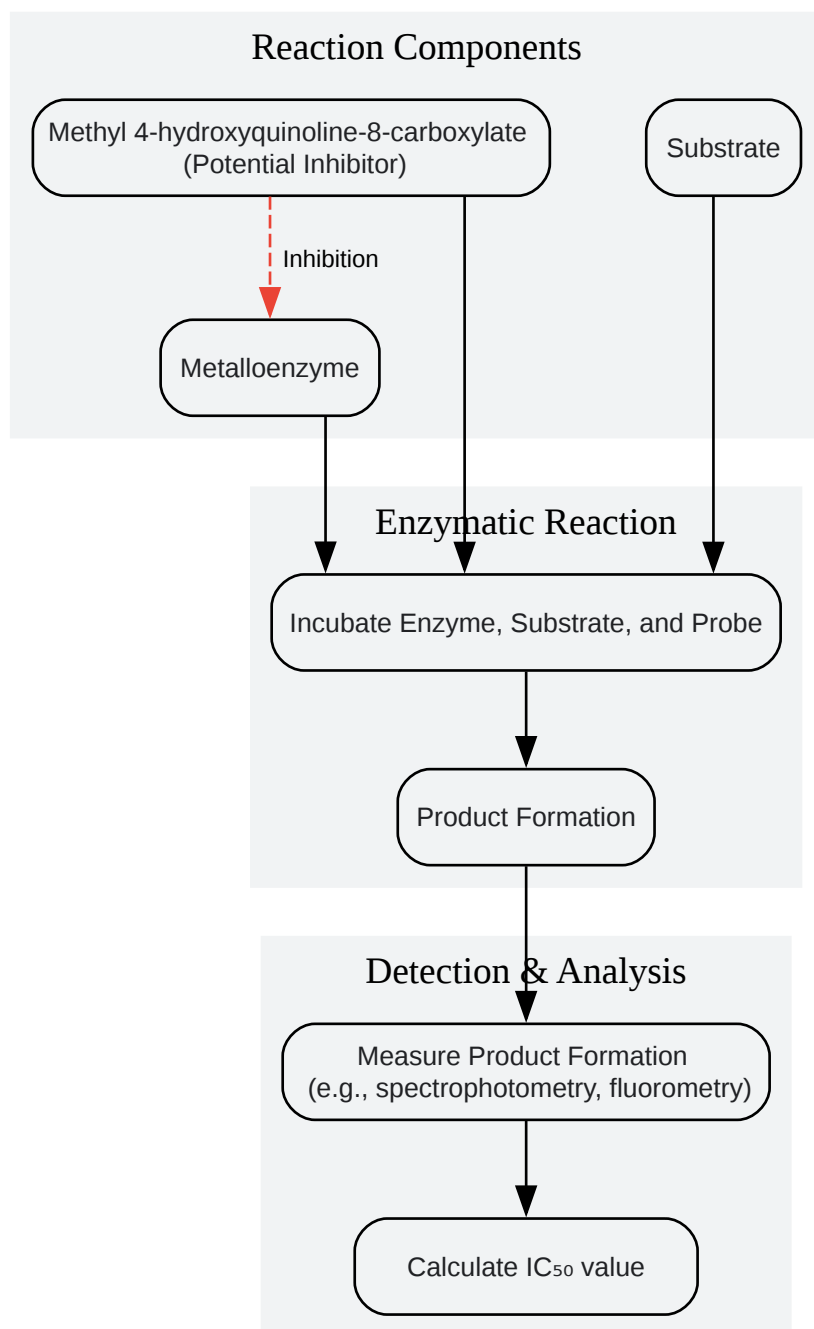
Procedure:

- **Probe Stock Solution:** Prepare a 1 mM stock solution of **Methyl 4-hydroxyquinoline-8-carboxylate** in DMSO or ethanol. Store in the dark at -20°C.
- **Working Solution:** Dilute the stock solution in the desired aqueous buffer (e.g., 20 mM HEPES, pH 7.4) to a final concentration of 1-10 µM. Note: The optimal concentration should be determined experimentally to give a stable and measurable baseline fluorescence.
- **Metal Ion Titration:**
 - To a quartz cuvette containing the probe working solution, add increasing concentrations of the metal ion stock solution.
 - After each addition, mix thoroughly and allow the solution to equilibrate for 5-10 minutes.
 - Record the fluorescence emission spectrum after excitation at the determined optimal wavelength. Initial screening can be done by acquiring a full excitation-emission matrix to determine the optimal wavelengths.
- **Selectivity Assay:** Repeat the titration with a range of other biologically relevant metal ions to assess the selectivity of the probe.
- **Data Analysis:**
 - Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
 - The detection limit can be calculated based on the 3σ /slope method, where σ is the standard deviation of the blank.
 - A Job's plot analysis can be performed to determine the binding stoichiometry between the probe and the metal ion^[10].

Application II: Metalloenzyme Inhibition Assays

The metal-chelating properties of **Methyl 4-hydroxyquinoline-8-carboxylate** also suggest its potential as an inhibitor of metalloenzymes, where a metal ion is essential for catalytic activity^{[6][7]}. This section provides a generalized protocol for screening the inhibitory activity of this compound against a metalloenzyme of interest.

Principle of Enzyme Inhibition Assay



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Caption: General principle of a metalloenzyme inhibition assay.

Detailed Protocol: IC₅₀ Determination

Materials:

- Purified metalloenzyme of interest
- Substrate for the enzyme
- **Methyl 4-hydroxyquinoline-8-carboxylate**
- Assay buffer specific to the enzyme
- 96-well microplate
- Microplate reader (spectrophotometer or fluorometer)

Procedure:

- Compound Preparation: Prepare a series of dilutions of **Methyl 4-hydroxyquinoline-8-carboxylate** in the assay buffer.
- Enzyme Reaction:
 - In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of the probe. Include a control with no inhibitor.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
 - Initiate the reaction by adding the substrate.
- Detection:
 - Monitor the formation of the product over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).
- Data Analysis:
 - Calculate the initial reaction rates for each inhibitor concentration.

- Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC_{50} value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For the metal ion sensing application, the selectivity assay against a panel of different ions is a critical validation step. For the enzyme inhibition assay, performing control experiments, such as assessing the effect of the probe on a non-metalloenzyme, can help confirm the mechanism of action. Furthermore, it is recommended to independently verify the concentration and purity of the **Methyl 4-hydroxyquinoline-8-carboxylate** stock solution.

Conclusion and Future Directions

Methyl 4-hydroxyquinoline-8-carboxylate is a promising chemical probe with potential applications in detecting metal ions and inhibiting metalloenzymes. The provided protocols offer a starting point for researchers to explore these applications. Future work should focus on characterizing the photophysical properties of this compound in detail, identifying its specific cellular targets, and evaluating its utility in live-cell imaging and high-throughput screening campaigns[4][12][13]. The versatility of the quinoline scaffold suggests that further chemical modifications of **Methyl 4-hydroxyquinoline-8-carboxylate** could lead to the development of even more potent and selective chemical probes for a wide range of biological investigations.

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